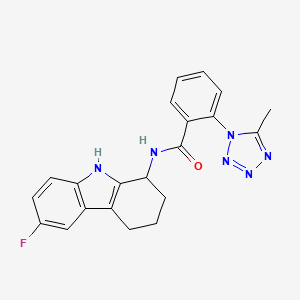

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

This compound features a carbazole core substituted with a fluorine atom at the 6-position and a benzamide group modified with a 5-methyltetrazole moiety. The carbazole scaffold is known for its pharmacological relevance, particularly in targeting central nervous system (CNS) disorders and cancer. The fluorine atom enhances metabolic stability and bioavailability through its electron-withdrawing effects, while the tetrazole group acts as a bioisostere for carboxylic acids, improving solubility and hydrogen-bonding capacity .

Properties

Molecular Formula |

C21H19FN6O |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C21H19FN6O/c1-12-25-26-27-28(12)19-8-3-2-5-15(19)21(29)24-18-7-4-6-14-16-11-13(22)9-10-17(16)23-20(14)18/h2-3,5,8-11,18,23H,4,6-7H2,1H3,(H,24,29) |

InChI Key |

NIUFJJSNGKQHRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Carbazole Core: Starting with a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Tetrazole Ring Formation: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

Amide Bond Formation: The final step involves coupling the carbazole derivative with the tetrazole-containing benzamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or other reactive sites.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a palladium catalyst, Sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines or thiols, Electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated products.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving carbazole derivatives.

Medicine: Potential therapeutic agent for diseases where carbazole derivatives have shown efficacy, such as cancer or neurological disorders.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, carbazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the fluorine atom and tetrazole ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Carbazole Derivatives with Modified Substituents

The following table compares the target compound with structurally related carbazole-based analogs, emphasizing substituent effects and molecular properties:

Key Observations:

- Substituent Effects: The 6-fluoro group in the target compound likely improves metabolic stability compared to the 6-methoxy analogs, which may exhibit faster hepatic clearance due to the electron-donating methoxy group . The 5-methyltetrazole in the target compound enhances solubility relative to the phthalazinone-containing analog (444.53 Da), which has higher lipophilicity due to its bulky substituent .

Molecular Weight :

Benzamide Derivatives with Heterocyclic Modifications

describes imidazole-based benzamide derivatives synthesized via a multi-component reaction . Although these compounds differ in core structure (imidazole vs. tetrazole), their substituent patterns provide insights into physicochemical trends:

Key Observations:

- Melting Points: Imidazole-based compounds exhibit higher melting points (237–294°C) compared to tetrazole derivatives, likely due to stronger intermolecular interactions from the dicyanoimidazole group .

Substituent Flexibility :

Research Implications and Gaps

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrocarbazole moiety and a tetrazole functional group. Its molecular formula is , indicating the presence of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The unique combination of these structural elements contributes to its distinct chemical properties and potential biological activities.

Preliminary studies suggest that N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide may interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression.

- Receptor Modulation : It could act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), influencing signaling pathways related to cancer and neurodegenerative diseases.

Biological Activity

Research indicates that this compound exhibits promising biological activity across several areas:

Anticancer Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide has shown potential in inhibiting cancer cell proliferation in vitro. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

The compound's structure suggests possible neuroprotective properties. Similar carbazole derivatives have been linked to neuroprotection through antioxidant activity, which may be applicable here.

Case Studies

A number of case studies have investigated the efficacy of this compound:

- Study on Breast Cancer Cells : In vitro experiments revealed that treatment with N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide significantly reduced cell viability in MCF7 breast cancer cells. The study observed a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use.

- Neurodegeneration Models : Animal models of neurodegeneration treated with this compound showed improved motor function and reduced markers of oxidative stress compared to controls.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-Tetrahydrocarbazole | Tetrahydrocarbazole core | Potential anticancer activity |

| Tetrazole Derivatives | Tetrazole moiety | Antimicrobial and anticancer properties |

| Carbazole-Based Compounds | Similar carbazole structure | Neuroprotective effects |

The unique combination of a fluorinated tetrahydrocarbazole and a tetrazole structure in N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide may enhance its biological activity compared to other similar compounds.

Q & A

Q. What are the recommended synthetic routes for N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling between a carbazole derivative and a benzamide precursor. A typical procedure involves:

- Reacting 6-fluoro-1,2,3,4-tetrahydrocarbazole with 2-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride in a polar aprotic solvent (e.g., DMF or pyridine) under inert atmosphere .

- Optimize yields by controlling stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and reaction time (12–24 hours at room temperature). Monitor progress via TLC or HPLC .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by elemental analysis and NMR .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and COSY to resolve overlapping signals in the carbazole and tetrazole moieties .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- Crystallography :

- Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Address disorder in the tetrahydrocarbazole ring using restraints (e.g., DELU and SIMU in SHELX) .

- Analyze hydrogen bonding (e.g., N–H···N/F interactions) with PLATON to assess packing stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental data during structural refinement?

- Methodological Answer :

- Scenario : If DFT-optimized geometries conflict with SXRD data (e.g., puckering in the tetrahydrocarbazole ring):

Re-examine torsion angles using Cremer-Pople parameters to quantify ring puckering .

Compare experimental (SXRD) and computational (DFT) dihedral angles; discrepancies >5° suggest lattice packing effects or solvent interactions .

Use Hirshfeld surface analysis (CrystalExplorer) to identify intermolecular forces influencing the conformation .

Q. What strategies improve the compound’s bioavailability through structural modification?

- Methodological Answer :

- Lipophilicity Adjustment :

- Introduce electron-withdrawing groups (e.g., –CF₃) on the benzamide to enhance membrane permeability. Calculate logP via HPLC-derived retention times .

- Metabolic Stability :

- Replace the tetrazole with a triazole moiety to reduce CYP450-mediated oxidation. Assess stability in liver microsome assays .

- Solubility :

- Synthesize phosphate or hydrochloride salts and measure equilibrium solubility in PBS (pH 7.4) .

Q. How to design experiments to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Target Identification :

- Use molecular docking (AutoDock Vina) with homology models of suspected targets (e.g., kinase domains or GPCRs). Validate poses via MD simulations (AMBER) .

- Binding Assays :

- Perform SPR or ITC to measure binding affinity (Kd). For enzymes, use fluorogenic substrates (e.g., ATPase assays with mant-ATP) .

- Functional Studies :

- Test inhibition of PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic bacteria, a common target for nitroheterocyclic analogs .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetics :

- Compare plasma protein binding (equilibrium dialysis) and tissue distribution (LC-MS/MS) to identify bioavailability bottlenecks .

- Metabolite Interference :

- Profile metabolites via HRMS and test their activity. For example, N-oxide metabolites may exhibit off-target effects .

- Dose Optimization :

- Replicate in vivo dosing regimens in vitro using physiologically relevant concentrations (e.g., µM range in serum-free media) .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.